molecular formula C13H12N2O2S B2702958 (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 1903553-96-7

(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2702958
CAS No.: 1903553-96-7
M. Wt: 260.31
InChI Key: NBLCREMSEBLZDW-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone: is a complex organic compound that features a pyridine ring, an azetidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the individual components, such as the pyridine, azetidine, and thiophene rings, followed by their assembly into the final compound. Common synthetic routes include:

    Nucleophilic substitution reactions: to introduce the pyridin-3-yloxy group.

    Cyclization reactions: to form the azetidine ring.

    Coupling reactions: to attach the thiophen-3-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and automated synthesis could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone include:

  • (2-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-2-yl)methanone
  • (3-(Pyridin-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone
  • (3-(Pyridin-3-yloxy)azetidin-1-yl)(furan-3-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-pyridin-3-yloxyazetidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-13(10-3-5-18-9-10)15-7-12(8-15)17-11-2-1-4-14-6-11/h1-6,9,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLCREMSEBLZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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